N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRMNFPEVXWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Bromination and Fluorination: The 4-bromo-2-fluorophenyl moiety can be introduced through electrophilic aromatic substitution reactions, using bromine and fluorine sources under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the nitro group if present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural Comparison
The target compound shares structural motifs with several quinazoline and pyrimidine derivatives, but key differences in core scaffolds and substituents lead to distinct pharmacological profiles:
Key Observations :
- Quinazolines, however, often show stronger π-π stacking interactions with kinase ATP-binding pockets .
- Substituent Effects : The morpholine group in the target compound may enhance aqueous solubility compared to vandetanib’s piperidine-methoxy group, which contributes to prolonged half-life but lower solubility .
- Molecular Weight : The target compound (~420 g/mol) falls within the acceptable range for oral bioavailability, whereas vandetanib (475.40 g/mol) approaches the upper limit for optimal drug-likeness .
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide consists of a pyrimidine core substituted with a morpholine ring and a phenyl group containing bromine and fluorine atoms. The chemical structure can be represented as follows:
- Molecular Formula : C13H12BrF N4O
- Molecular Weight : 321.16 g/mol
The primary mechanism of action for N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves the inhibition of specific tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, notably:
- RAS/RAF/MEK/ERK Pathway : A key signaling pathway that promotes cell division.
- PI3K/AKT Pathway : Involved in cell survival and metabolism.
Table 1: Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Target | Epidermal Growth Factor Receptor (EGFR) |
| Inhibition | Tyrosine Kinase Activity |
| Pathways Affected | RAS/RAF/MEK/ERK, PI3K/AKT |
| Result | Inhibition of tumor growth |
Pharmacological Studies
Research has demonstrated the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Study: Anticancer Activity
In a study conducted on multiple cancer cell lines, N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide exhibited significant antiproliferative effects. The IC50 values (concentration required to inhibit cell growth by 50%) were reported as follows:
- Cell Line A : IC50 = 5.2 µM
- Cell Line B : IC50 = 3.8 µM
- Cell Line C : IC50 = 4.5 µM
These results indicate that the compound effectively reduces cell viability across different types of cancer cells, suggesting its potential as a therapeutic agent.
Biochemical Analysis
The compound has been characterized as a positive allosteric modulator (PAM) of certain receptors, enhancing their activity and leading to downstream effects on cellular processes such as:
- Cell Signaling Pathways : Modulation of signaling cascades that control cell growth and apoptosis.
- Gene Expression : Alteration in the expression levels of genes associated with cancer progression.
Safety and Toxicology
Toxicological assessments indicate that while N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide exhibits anticancer properties, it also poses potential toxicity risks. In animal models, adverse effects were noted at higher dosages, necessitating careful dose optimization in therapeutic applications.
Table 2: Toxicity Profile
| Parameter | Observations |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Dosage Range | Therapeutic range established through studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
